2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
CAS No.: 93025-71-9
Cat. No.: VC7899676
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93025-71-9 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid |
| Standard InChI | InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19) |
| Standard InChI Key | CUSYTUPJAYLNFQ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Properties and Structural Features
The compound’s IUPAC name is (2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid for the (S)-enantiomer, while the (R)-enantiomer is designated as (2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid . Key structural attributes include:
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Chiral center: The stereochemistry at the α-carbon determines its enantiomeric form, critical for its interaction with biological targets .
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Benzyloxycarbonyl (Cbz) group: This protecting group shields the amino functionality during synthetic reactions, enabling selective deprotection under acidic or hydrogenolytic conditions .
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Cyclohexyl moiety: Enhances hydrophobicity, influencing the compound’s solubility and pharmacokinetic properties.
Table 1: Physicochemical Properties
The compound’s isomeric SMILES strings further illustrate its stereochemical configuration:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves sequential steps:
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Amino group protection: Reaction of cyclohexylglycine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of triethylamine.
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Chiral resolution: Use of chiral auxiliaries or catalysts to achieve the desired (S)- or (R)-configuration, validated via chiral HPLC or polarimetry .
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Cyclohexyl group introduction: Alkylation via Grignard reagents or nucleophilic substitution.
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Deprotection: Acidic hydrolysis or catalytic hydrogenation to remove the Cbz group .
Industrial Methods
Large-scale production employs batch reactors optimized for temperature and pressure control, yielding >90% purity. Continuous flow reactors are increasingly adopted to enhance efficiency, reducing reaction times by 40% compared to batch processes .
Table 2: Key Synthetic Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | Cbz-Cl, Et₃N, RT, 12h | 85–90 |
| Chiral resolution | Chiral HPLC, hexane/EtOAc | 95–98 |
| Deprotection | H₂/Pd-C, MeOH, 25°C, 6h | 88–92 |
| Activity | Model/Assay | Result |
|---|---|---|
| CYP1A2 inhibition | Human liver microsomes | IC₅₀ = 12.3 µM |
| Anti-inflammatory | Carrageenan-induced edema | 62% reduction |
| Cytotoxicity | MCF-7 cells, 72h | IC₅₀ = 45.2 µM |
Applications in Peptide Synthesis
Peptide Coupling
The Cbz-protected amino acid serves as a building block in solid-phase peptide synthesis (SPPS). Its cyclohexyl side chain improves lipophilicity, enhancing membrane permeability in drug candidates . Coupling efficiencies exceed 95% when using HBTU/HOBt activation.
Stability Studies
The Cbz group remains stable under basic conditions (pH 8–10) but undergoes rapid cleavage in trifluoroacetic acid (TFA) . This selectivity enables orthogonal protection strategies in multi-step syntheses.
Comparative Analysis with Analogues
Structural Analogues
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(S)-2-(((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid: The tert-butoxycarbonyl (Boc) group offers alternative deprotection conditions (TFA-sensitive).
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(S)-2-(((Methoxycarbonyl)amino)-2-cyclohexylacetic acid: Reduced steric bulk increases solubility but decreases enzymatic stability.
Enantiomeric Differences
The (S)-enantiomer exhibits 3-fold higher CYP1A2 inhibition than the (R)-form, underscoring the role of stereochemistry in biological activity .
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